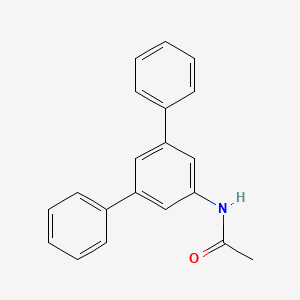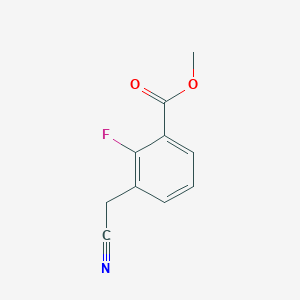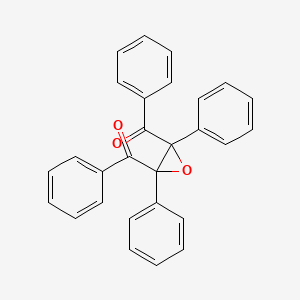
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- typically involves the reaction of benzophenone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenyl groups contribute to the compound’s stability and reactivity by providing a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler compound with similar structural features but lacking the oxirane ring.
Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom.
Epichlorohydrin: A precursor used in the synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl-.
Uniqueness
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming various derivatives. Its combination of phenyl groups and oxirane ring makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
35925-94-1 |
|---|---|
Formule moléculaire |
C28H20O3 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
VHTHEVZGLMYPQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



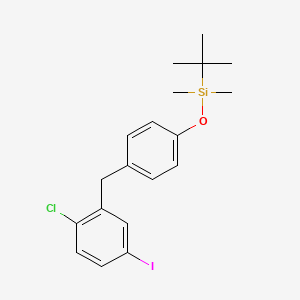
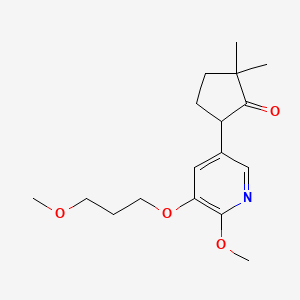



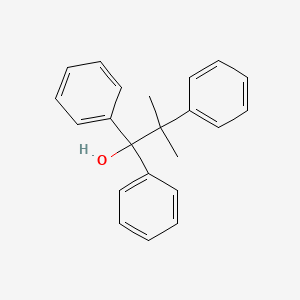
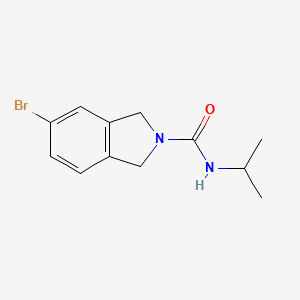
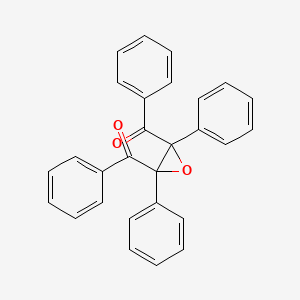
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)


